2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide
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Overview
Description
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a methanesulfonamido group, and a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide typically involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride to form the intermediate 2,5-dichlorophenylmethanesulfonamide. This intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2,4-Dichlorophenyl)methanesulfonamido]-N-methyl-N-phenylacetamide
- 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[(2-ethoxyphenyl)methyl]acetamide
Uniqueness
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16Cl2N2O3S |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O3S/c1-8(12(17)15(2)3)16(20(4,18)19)11-7-9(13)5-6-10(11)14/h5-8H,1-4H3 |
InChI Key |
XAJATQNCXGPJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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